N-Fmoc-2-fluoro-3-methyl-L-phenylalanine
CAS No.:
Cat. No.: VC13794688
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22FNO4 |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-3-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C25H22FNO4/c1-15-7-6-8-16(23(15)26)13-22(24(28)29)27-25(30)31-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
| Standard InChI Key | BEFJUWVKXWSTCJ-QFIPXVFZSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
| SMILES | CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
| Canonical SMILES | CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Stereochemistry
N-Fmoc-2-fluoro-3-methyl-L-phenylalanine (C₂₅H₂₂FNO₄) features an L-configuration at the α-carbon, ensuring compatibility with natural peptide backbones. The Fmoc group (-O-CO-O-CH₂-C₁₃H₉) protects the α-amino group, while the phenyl ring incorporates fluorine and methyl substituents at positions 2 and 3, respectively. The stereochemistry is defined by the (2S) configuration, as confirmed by its IUPAC name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-3-methylphenyl)propanoic acid .
Key Structural Attributes:
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Fmoc Group: Enhances solubility in organic solvents and facilitates deprotection under mild basic conditions.
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Fluorine Substituent: Introduces electronegativity, altering electron density and hydrogen-bonding potential.
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Methyl Group: Provides steric hindrance, potentially stabilizing specific rotamers in peptide chains.
Physicochemical Properties
Computed and Experimental Data
While experimental data for this specific compound remain limited, computational models predict critical properties (Table 1) :
Table 1: Computed Physicochemical Properties of N-Fmoc-2-fluoro-3-methyl-L-phenylalanine
| Property | Value |
|---|---|
| Molecular Weight | 419.4 g/mol |
| XLogP3 | 4.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 7 |
| Topological Polar SA | 66.8 Ų |
| Heavy Atom Count | 31 |
The high XLogP3 value (4.9) suggests significant lipophilicity, which may enhance membrane permeability in peptide therapeutics. The polar surface area (66.8 Ų) aligns with typical Fmoc-protected amino acids, balancing solubility and hydrophobic interactions .
Spectroscopic Characteristics
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Infrared (IR): Expected C=O stretches at ~1700 cm⁻¹ (Fmoc carbonyl) and ~1650 cm⁻¹ (acid carbonyl).
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NMR: Distinct ¹⁹F NMR signal near -110 ppm (aromatic fluorine), with methyl protons resonating at ~2.3 ppm (singlet).
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via sequential functionalization of L-phenylalanine:
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Fluorination and Methylation: Electrophilic aromatic substitution introduces fluorine and methyl groups at positions 2 and 3, respectively.
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Fmoc Protection: The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) .
Critical Reaction Parameters:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
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Yield: Typically 60–80% after purification by column chromatography.
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-2-fluoro-3-methyl-L-phenylalanine is employed in SPPS for:
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Conformational Restriction: The 2-fluoro-3-methylphenyl group restricts side-chain rotation, stabilizing β-turn or α-helix structures.
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Metabolic Stability: Fluorination reduces susceptibility to oxidative degradation by cytochrome P450 enzymes.
Case Study: Anticancer Peptides
In a 2023 study, incorporation of this residue into cyclic pentapeptides improved binding affinity to integrin receptors (IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analogs). Enhanced tumor penetration was attributed to increased lipophilicity (LogP = 2.1 vs. 1.4) .
Future Directions
Research Opportunities
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Peptide-Protein Interactions: Study fluorine’s role in modulating binding kinetics via ¹⁹F NMR.
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Prodrug Design: Leverage methyl group for esterase-sensitive prodrug activation.
Industrial Scale-Up
Continuous-flow microreactors could enhance yield and purity by optimizing exothermic protection/deprotection steps.
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